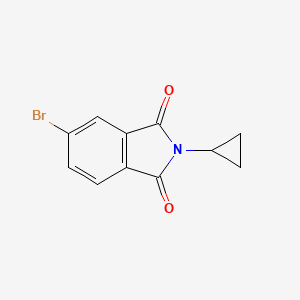

5-Bromo-2-cyclopropylisoindoline-1,3-dione

Beschreibung

5-Bromo-2-cyclopropylisoindoline-1,3-dione (CAS: 355829-50-4) is a brominated isoindoline-1,3-dione derivative characterized by a cyclopropyl substituent at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . The compound is typically stored at 2–8°C and is provided as a research-grade sample solution (25 µL, 10 mM) for experimental use, emphasizing its role in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPROOCAFURPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-cyclopropylisoindoline-1,3-dione typically involves the reaction of a brominated precursor with a cyclopropylamine derivative under controlled conditions. One common method involves the condensation of a brominated phthalic anhydride with cyclopropylamine, followed by cyclization to form the isoindoline-1,3-dione core . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

5-Bromo-2-cyclopropylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-cyclopropylisoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclopropylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bromine vs. Amino Groups: Replacing bromine with an amino group (as in 5-Amino-2-cyclopropylisoindoline-1,3-dione) decreases molecular weight by ~64 g/mol and alters electronic properties, favoring hydrogen bonding over halogen interactions .

- Piperidine Derivatives : The addition of a 2,6-dioxopiperidin-3-yl group (CAS: 26166-92-7) increases molecular weight and introduces hydrogen-bonding sites, enhancing solubility and enzyme-inhibitory activity .

Antioxidant and Neuroprotective Profiles

Receptor Affinity and Selectivity

- Indolin-2,3-dione Derivatives: Substitution with a carbonyl group (as in indolin-2,3-dione) shifts receptor affinity from σ1 (Kis1 > 3000 nM) to σ2 (Kis2 = 42 nM), highlighting the scaffold’s influence on selectivity . In contrast, benzoxazinone derivatives retain σ1 affinity (Kis1 = 5–30 nM), suggesting that the cyclopropyl group in the target compound may similarly stabilize σ1 interactions .

Biologische Aktivität

5-Bromo-2-cyclopropylisoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Overview

Chemical Structure and Properties:

- Molecular Formula: C11H8BrNO2

- Molecular Weight: 266.09 g/mol

- CAS Number: 355829-50-4

The compound features a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the isoindoline core, which contributes to its unique biological profile.

Biological Activities

5-Bromo-2-cyclopropylisoindoline-1,3-dione has been studied for various biological activities, notably:

-

Anticancer Properties:

- Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. It appears to modulate specific enzymes involved in cell cycle regulation and apoptosis pathways.

-

Antimicrobial Effects:

- Preliminary studies suggest that 5-bromo-2-cyclopropylisoindoline-1,3-dione possesses antimicrobial properties against a range of bacterial strains. The exact mechanism involves disruption of bacterial cell wall synthesis.

- HDAC Inhibition:

The biological effects of 5-Bromo-2-cyclopropylisoindoline-1,3-dione are attributed to its interaction with several molecular targets:

- Enzyme Inhibition: The compound inhibits specific kinases and HDACs, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Receptor Modulation: It may interact with receptors involved in inflammatory responses, contributing to its antimicrobial properties.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with 5-Bromo-2-cyclopropylisoindoline-1,3-dione resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.